[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-12-6-5-11(7-13(12)18)21-16-20-8-14(23-16)15(22)9-1-3-10(19)4-2-9/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLWXRPBCBBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a thiazole ring, a dichloroaniline moiety, and a fluorophenyl group, which are believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone exhibits significant antitumor activity. The National Cancer Institute (NCI) evaluated its efficacy against a panel of 60 human cancer cell lines. Notably:
- GI50 Values : The compound showed a mean GI50 value of 15.72 μM across various cancer cell lines.
- TGI Values : The total growth inhibition (TGI) was recorded at 50.68 μM, indicating potent antiproliferative effects.
The compound demonstrated particularly strong activity against specific cancer types:
- Non-small cell lung cancer (HOP-62): GP = -17.47%
- CNS cancer (SF-539): GP = -49.97%
- Melanoma (MDA-MB-435): GP = -22.59%
- Ovarian cancer (OVCAR-8): GP = -27.71%
- Prostate cancer (DU-145): GP = -44.35%
- Breast cancer (MDA-MB-468): GP = -15.65% .
The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. The proposed mechanisms include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF) expression.
Antimicrobial Activity
In addition to its anticancer properties, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone has also been evaluated for antimicrobial activity. In vitro studies showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
A study conducted by the NCI involved testing the compound against a broad spectrum of cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound effectively inhibited cell growth across multiple lines, with significant cytotoxic effects noted in ovarian and prostate cancers .
Case Study 2: Antimicrobial Properties
Research published in ResearchGate reported that derivatives related to this compound exhibited antibacterial activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics:
- Solubility : Moderate solubility in aqueous solutions.
- Bioavailability : Preliminary data indicate good oral bioavailability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- Molecular Formula : C₁₆H₁₀Cl₂FN₂OS
- Molecular Weight : 349.2 g/mol
- CAS Registry Number : 339023-05-1
- Key Properties: XLogP3: 5.8 (indicative of high lipophilicity) Hydrogen Bond Donors/Acceptors: 1/4 Topological Polar Surface Area: 70.2 Ų
Structural Features :
- The compound features a thiazole core substituted at the 2-position with a 3,4-dichloroanilino group and at the 5-position with a 4-fluorophenyl methanone moiety.
Comparison with Structural Analogs
A systematic comparison with structurally related compounds is provided below, focusing on substituent variations, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Data
| Compound Name | Thiazol Substituent | Aryl Methanone Group | Molecular Weight (g/mol) | CAS Number | Key References |
|---|---|---|---|---|---|
| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (Target) | 3,4-Dichloroanilino | 4-Fluorophenyl | 349.2 | 339023-05-1 | |
| 2-(3-Chloroanilino)-1,3-thiazol-5-ylmethanone | 3-Chloroanilino | 4-Fluorophenyl | 353.78 | - | |
| 2-(4-Chlorophenylamino)-1,3-thiazol-5-ylmethanone | 4-Chlorophenylamino | 3-Nitrophenyl | 356.7 | - | |
| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone | 3,4-Dichloroanilino | 4-Chlorophenyl | 364.07 | 339022-94-5 | |
| 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone | 2-Chloroanilino | 3,4-Dichlorophenyl | 384.1 | 339022-39-8 |
Key Observations :
- Substituent Effects: The 3,4-dichloroanilino group in the target compound enhances steric bulk and electron-withdrawing effects compared to mono-chloro (e.g., 3-chloroanilino) or nitro-substituted analogs .
- Molecular Weight Trends :
Key Findings :
- Cdk5 Inhibition : The 3-nitrophenyl analog exhibits strong binding affinity (-7.3 kcal/mol), attributed to the nitro group’s electron-withdrawing properties enhancing interactions with kinase active sites .
- Antitumor Potential: The 4-chlorophenyl analog demonstrates activity in antitumor assays, suggesting that chloro substituents on the methanone group may enhance cytotoxicity .
- Further experimental validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
